N-Mesityl-N-(methylsulfonyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYUNNXFLPBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Mesityl N Methylsulfonyl Glycine and Its Advanced Precursors
Established Synthetic Routes and Strategic Optimizations
The construction of the N-Mesityl-N-(methylsulfonyl)glycine framework can be approached from two primary retrosynthetic disconnections: formation of the N-mesityl bond or the N-sulfonyl bond at a late stage. These approaches have led to the development of distinct synthetic routes, each with its own set of advantages and challenges.
N-Mesitylation Approaches to N-(methylsulfonyl)glycine
This strategy involves the introduction of the sterically hindered mesityl group onto the nitrogen atom of N-(methylsulfonyl)glycine or its ester derivatives. Due to the steric bulk of the mesityl group, standard N-arylation methods often require robust catalytic systems.
Buchwald-Hartwig Amination: A prominent method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide (bromomesitylene) with the nitrogen atom of N-(methylsulfonyl)glycine ethyl ester. The choice of ligand is crucial for achieving high yields, with sterically hindered biaryl phosphine ligands often being preferred to facilitate the challenging coupling with the bulky mesityl group.
Ullmann Condensation: The copper-catalyzed Ullmann condensation represents an alternative approach. This reaction involves the coupling of an aryl halide with the amine in the presence of a copper catalyst, often at elevated temperatures. While a classic method, modern variations may utilize ligands such as N,N-dimethylglycine to promote the reaction under milder conditions.
A comparative overview of these N-mesitylation approaches is presented in Table 1.
| Method | Catalyst/Reagent | Typical Substrates | Key Advantages | Potential Challenges |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos) | Bromomesitylene, N-(methylsulfonyl)glycine ethyl ester | High functional group tolerance, milder conditions than classic Ullmann | Catalyst and ligand cost, sensitivity to air and moisture |
| Ullmann Condensation | Cu catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine) | Iodomesitylene, N-(methylsulfonyl)glycine ethyl ester | Lower catalyst cost | Often requires higher temperatures, potential for side reactions |
N-Methylsulfonylation Strategies for N-Mesitylglycine
This alternative route focuses on the formation of the N-S bond by reacting N-mesitylglycine or its ester with a methylsulfonylating agent. The synthesis of the N-mesitylglycine precursor is a key initial step. One common method involves the reaction of mesitylamine with ethyl bromoacetate.
Once N-mesitylglycine ethyl ester is obtained, it can be N-methylsulfonylated using methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane. This reaction is generally efficient and proceeds under mild conditions to afford the desired product.
| Step | Reactants | Reagents/Conditions | Product |
| 1. N-Mesitylation | Mesitylamine, Ethyl bromoacetate | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Mesitylglycine ethyl ester |
| 2. N-Methylsulfonylation | N-Mesitylglycine ethyl ester, Methanesulfonyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | This compound ethyl ester |
Convergent and Multicomponent Synthesis Pathways
Convergent and multicomponent reactions offer the potential for increased efficiency by reducing the number of synthetic steps. A hypothetical one-pot synthesis of this compound could involve the reaction of mesitylamine, glyoxylic acid, and methanesulfonamide (B31651) in a suitable solvent system. However, the feasibility and optimization of such a route would require significant experimental investigation to control selectivity and minimize side product formation. While specific examples for this target molecule are not prevalent, one-pot syntheses of other N-sulfonyl compounds have been reported. For instance, a copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazine, terminal alkynes, and sulfonyl azides has been developed. nih.gov
Development of Novel Catalytic and Metal-Free Synthetic Methodologies
Recent advancements in organic synthesis have focused on the development of more sustainable and cost-effective methods, including novel catalytic systems and the avoidance of transition metals.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N and S-N bonds. Metal-free photocatalytic approaches for the late-stage functionalization of sulfonamides have been described, which proceed via sulfonyl radical intermediates. nih.gov Such methods could potentially be adapted for the synthesis of this compound, offering a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions.
Metal-Free Arylation: Transition-metal-free N-arylation of amino acid esters using diaryliodonium salts has been reported. nih.govnih.gov This approach avoids the use of palladium or copper catalysts and can proceed under mild conditions. The application of this methodology to the N-mesitylation of N-(methylsulfonyl)glycine would involve the use of a suitable mesityl-containing diaryliodonium salt.
Asymmetric Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold can be achieved through various asymmetric synthesis strategies, particularly by modifying the glycine (B1666218) backbone.
Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. Evans-type oxazolidinone auxiliaries, for example, can be attached to the glycine moiety to direct stereoselective alkylation at the α-carbon. scielo.org.mxwikipedia.orgsigmaaldrich.com The subsequent removal of the auxiliary would yield an enantiomerically enriched α-substituted this compound derivative. Sulfur-based chiral auxiliaries have also shown great promise in asymmetric synthesis. scielo.org.mx
Chiral Phase-Transfer Catalysis: Asymmetric alkylation of glycine imines can be achieved using chiral phase-transfer catalysts. This method allows for the enantioselective introduction of a substituent at the α-position of the glycine backbone under basic conditions.
A summary of potential asymmetric approaches is provided in Table 2.
| Method | Chiral Source | Key Transformation | Potential Product |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective α-alkylation | Chiral α-alkyl-N-Mesityl-N-(methylsulfonyl)glycine |
| Chiral Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | Enantioselective α-alkylation of a glycine imine precursor | Chiral α-alkyl-N-Mesityl-N-(methylsulfonyl)glycine |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Target Compound
The purification of this compound and its intermediates is crucial for obtaining high-purity material. The choice of purification method depends on the physical and chemical properties of the compound at each synthetic stage.
Crystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The selection of an appropriate solvent or solvent system is critical. For amino acid derivatives, mixtures of polar and non-polar solvents are often employed to induce crystallization.
Chromatography: Column chromatography is a versatile technique for the purification of both intermediates and the final product. For non-polar to moderately polar compounds, silica (B1680970) gel chromatography is commonly used. For the final acidic product, purification might require a modified stationary phase or the use of preparative high-performance liquid chromatography (HPLC). nih.govteledyneisco.com Reversed-phase HPLC is particularly effective for the purification of N-protected amino acids and related derivatives. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and promoting sustainable chemical manufacturing. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, principles of green chemistry can be applied to its plausible synthetic pathways. These pathways likely involve the N-arylation of a glycine precursor with a mesityl group, followed by N-sulfonylation with a methylsulfonyl group, or the reverse sequence.
The core principles of green chemistry that can be applied to these synthetic steps include the use of safer solvents, energy efficiency, and the selection of catalysts that are both efficient and environmentally benign.
Catalytic Innovations
Modern synthetic methodologies offer greener alternatives to traditional synthesis. For the N-arylation step, which is key to introducing the mesityl group, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are prominent. Greener approaches to this reaction focus on using more sustainable catalytic systems. For instance, the use of heterogeneous catalysts such as Pd/C under microwave irradiation in bio-based solvents presents a sustainable option.
For the N-sulfonylation step, the use of solid base catalysts like synthetic nanosized Zn-Al-hydrotalcite has been shown to be effective for the N-sulfonylation of amines. nih.gov This catalyst is reusable and can facilitate the reaction under ultrasound irradiation, offering a more environmentally friendly process. nih.gov
Alternative Energy Sources
To enhance reaction rates and reduce energy consumption, alternative energy sources are a key focus of green chemistry.
Microwave Irradiation: This technique has been successfully applied to various organic syntheses, including the formation of C-N bonds in Buchwald-Hartwig couplings and the synthesis of unnatural amino acids. researchgate.netresearchgate.net Microwave heating can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.govmdpi.com
Ultrasound Irradiation: Sonication is another energy-efficient method that can promote chemical reactions. It has been effectively used for the N-acylation of amines and sulfonamides and the N-sulfonylation of amines, often in solvent-free conditions or with greener catalysts. nih.govorientjchem.orgtiu.edu.iq The physical phenomenon of cavitation induced by ultrasound can enhance reaction rates. orientjchem.org
Green Solvents and Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process.
Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach. Solvent-free methods have been developed for the synthesis of N-acylsulfonamides and the arylation of amino acids, often in conjunction with microwave or ultrasound irradiation. researchgate.netchemsociety.org.ng
Greener Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an excellent green solvent for some reactions, such as the synthesis of sulfonamides under dynamic pH control. uit.no Bio-based solvents and ionic liquids derived from amino acids are also emerging as sustainable alternatives. rsc.orgnih.govscialert.net For instance, food-grade and waste vegetable oils have been demonstrated as effective green solvents for Buchwald-Hartwig amination. uit.noacs.org
Interactive Data Table: Green Chemistry Approaches in Related Syntheses
| Synthetic Step | Green Approach | Key Findings/Advantages | Potential Application to this compound Synthesis |
|---|---|---|---|
| N-Arylation (N-Mesitylation) | Buchwald-Hartwig amination in green solvents (e.g., vegetable oils) | Avoids hazardous organic solvents; utilizes renewable resources. acs.org | Use of a bio-based solvent for the coupling of a glycine precursor with a mesityl halide. |
| N-Arylation (N-Mesitylation) | Microwave-assisted Pd/C catalyzed Buchwald-Hartwig coupling | Reduces reaction time and energy consumption; heterogeneous catalyst is easily separable. researchgate.net | Rapid and efficient N-mesitylation of a glycine derivative. |
| N-Sulfonylation | Ultrasound-assisted N-sulfonylation with a reusable Zn-Al-hydrotalcite catalyst | High yields, short reaction times, and catalyst reusability. nih.gov | Environmentally friendly synthesis of the sulfonamide bond. |
| N-Sulfonylation | Solvent-free N-acylation of sulfonamides | Eliminates solvent waste; often proceeds under mild conditions. researchgate.netresearchgate.net | Potential for a solventless N-methylsulfonylation step. |
| General | Use of amino acid-derived ionic liquids as reaction media | Biocompatible, biodegradable, and can enhance reaction rates. rsc.orgnih.govscialert.net | Could serve as a green reaction medium for either the N-arylation or N-sulfonylation step. |
Mechanistic Investigations of Reactions Involving N Mesityl N Methylsulfonyl Glycine
Elucidation of Reaction Pathways and Transition State Geometries
The reaction pathways and transition state geometries of transformations involving N-Mesityl-N-(methylsulfonyl)glycine are dictated by the interplay of its structural components: the glycine (B1666218) backbone, the bulky N-mesityl group, and the electron-withdrawing N-methylsulfonyl group. While specific experimental or computational studies exclusively on this molecule are not extensively documented in the provided information, insights can be drawn from studies of related compounds.
For the glycine core, gas-phase reactions with the nitrosonium ion (NO+) have been shown to proceed through several thermodynamically viable pathways, including hydride abstraction and the formation of an iminium ion nih.gov. Ab initio calculations on glycine itself indicate the potential for diazonium ion formation as well nih.gov. These fundamental reactivity patterns of the glycine moiety would likely be modulated by the attached mesityl and methylsulfonyl groups in this compound.
Computational studies, such as those employing density functional theory (DFT), are powerful tools for mapping potential energy surfaces and identifying transition states. For instance, DFT calculations on mesitylcopper oligomers have elucidated the electronic and steric factors driving their aggregation, revealing a preference for structures that optimize orbital mixing and minimize steric clash between mesityl groups chemrxiv.orgchemrxiv.org. A similar computational approach for this compound could predict the geometries of transition states in its reactions, accounting for the steric hindrance imposed by the mesityl group and the electronic influence of the methylsulfonyl group.
In reactions involving N-methylsulfonyl anilines, the formation of carbocationic intermediates is a key mechanistic feature. The transition states in these reactions are consistent with the development of a positive charge, and the distribution of this charge does not significantly change as the reaction progresses from the rate-determining step to the product-determining step researchgate.net. For this compound, reactions proceeding through charged intermediates would similarly involve transition states where the stability is influenced by the electronic character of the substituents.
Kinetic Studies and Quantitative Mechanistic Analysis of Chemical Transformations
Kinetic studies provide quantitative data to support proposed reaction mechanisms. For transformations involving this compound, the rate of reaction would be highly dependent on the nature of the reactants, catalysts, and reaction conditions.
Kinetic substituent effects are a valuable tool for probing reaction mechanisms. In the bromination of α-methylstilbenes, which also involves carbocationic intermediates, the rate is sensitive to electronic effects of substituents, with ρ values indicating significant charge development in the transition state researchgate.net. A similar kinetic analysis of reactions with substituted analogs of this compound could quantify the electronic demand of the transition state.
The decomposition of N-chloro-α-amino acids has been shown to follow first-order kinetics, with the rate being independent of initial concentrations and pH within a certain range rsc.org. The proposed concerted mechanism involves simultaneous dechlorination and decarboxylation via an imine-like transition state rsc.org. This highlights that reactions of the glycine backbone can proceed through concerted pathways, and kinetic data can be instrumental in distinguishing these from stepwise mechanisms.
The following table summarizes kinetic parameters that could be hypothetically measured for a reaction involving this compound, based on studies of related compounds.
| Parameter | Description | Expected Influence of this compound Components |
| Rate Constant (k) | A measure of the reaction rate. | The steric bulk of the mesityl group may decrease the rate constant, while the electronic nature of the methylsulfonyl group could either increase or decrease it depending on the reaction mechanism. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The steric hindrance of the mesityl group is likely to increase the activation energy. |
| Pre-exponential Factor (A) | Related to the frequency of collisions in the correct orientation. | The conformational restrictions imposed by the mesityl group could lower the pre-exponential factor. |
Influence of Steric and Electronic Effects (Mesityl and Methylsulfonyl Moieties) on Reactivity and Selectivity
The mesityl and methylsulfonyl groups exert profound steric and electronic effects that govern the reactivity and selectivity of this compound.
Mesityl Group: The most significant contribution of the mesityl group is its steric bulk. The two ortho-methyl groups restrict rotation around the N-aryl bond, creating a sterically hindered environment around the nitrogen atom and the glycine backbone. This steric hindrance can:
Direct reaction pathways: By blocking certain reaction sites, it can lead to higher regioselectivity.
Influence reaction rates: In many cases, steric congestion around the reactive center can slow down a reaction. However, in some N-heterocyclic carbene (NHC)-catalyzed reactions, N-mesityl substitution has been found to accelerate the formation of the Breslow intermediate by making the initial addition of the NHC to an aldehyde irreversible rsc.org.
Stabilize reactive intermediates: The bulky nature of the mesityl group can shield reactive intermediates from further reactions.
Studies on mesitylcopper have shown that steric effects contribute to deviations from planarity in its oligomeric structures and that there is an optimal balance between electronic stabilization and minimizing steric interactions between the mesityl groups chemrxiv.orgchemrxiv.org.
Methylsulfonyl Group: The methylsulfonyl (mesyl) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. This electronic effect can:
Increase the acidity of the N-H proton (if present) or α-protons on the glycine backbone: This would facilitate deprotonation and the formation of enolates or other carbanionic intermediates.
Influence the nucleophilicity of the nitrogen atom: The electron-withdrawing nature of the mesyl group reduces the electron density on the nitrogen, making it less nucleophilic.
Stabilize adjacent negative charges: The sulfonyl group can stabilize an adjacent carbanion through resonance and inductive effects.
In studies of N-alkyl arylsulfonamides, the interplay between the steric effects of the N-alkyl group and the electronic effects of the sulfonyl group determines the competition between rearrangement and cyclization reactions nih.gov.
The combined influence of the bulky, electron-donating (via hyperconjugation) mesityl group and the strongly electron-withdrawing methylsulfonyl group on the same nitrogen atom creates a unique electronic environment that would significantly impact the reactivity of the glycine portion of the molecule.
Role of Catalysts and Reagents in Directed Reactivity
The choice of catalysts and reagents is crucial for controlling the outcome of reactions involving this compound.
Catalysis:
N-Heterocyclic Carbenes (NHCs): As mentioned, the presence of an N-mesityl group can be highly beneficial in NHC-catalyzed reactions, often leading to faster reaction rates rsc.org. This suggests that this compound could be a suitable substrate for NHC-catalyzed transformations.
Transition Metal Catalysis: The nitrogen and oxygen atoms in the molecule could act as ligands for transition metals, enabling a wide range of catalytic transformations. For example, copper-catalyzed reactions are common for N-sulfonyl compounds.
Reagents:
Bases: The acidity of the α-protons on the glycine backbone, enhanced by the methylsulfonyl group, suggests that strong bases could be used to generate enolates for subsequent alkylation or aldol-type reactions. The choice of base and counterion would be critical to control selectivity.
Electrophiles: The nucleophilic character of the carboxylate group or a derived enolate would allow for reactions with various electrophiles.
Oxidizing and Reducing Agents: The glycine backbone can be subject to oxidation or reduction, and the choice of reagent would determine the reaction outcome. For instance, bromine has been used for the oxidation of secondary alcohols to ketones in related systems researchgate.net.
Applications of N Mesityl N Methylsulfonyl Glycine in Advanced Organic Transformations
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The unique substitution pattern of N-Mesityl-N-(methylsulfonyl)glycine makes it a valuable precursor for the synthesis of diverse and complex molecular structures, including non-canonical peptidomimetics, nitrogen-containing heterocycles, and natural products.
This compound serves as a foundational unit for the creation of non-canonical peptidomimetics and oligomers. Peptidomimetics, which mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability and bioavailability. digitellinc.comnih.govdntb.gov.ua The incorporation of N-substituted glycine (B1666218) derivatives is a common strategy to generate these peptide mimics. nih.govmdpi.com The mesityl group in this compound introduces significant steric bulk, which can enforce specific conformations in the resulting oligomers, a crucial aspect for biological activity.
The synthesis of oligomers from N-substituted glycine building blocks is a well-established approach. mdpi.comnih.gov These "peptoids" are synthesized by the iterative addition of N-substituted glycine monomers. The use of this compound in such synthetic sequences would lead to peptoids with unique steric and electronic properties, potentially influencing their secondary structure and interaction with biological targets.
| Monomer | Resulting Oligomer | Key Feature | Potential Application |
| This compound | Peptoid with bulky, electron-withdrawing substituents | Enforced conformation, modified electronic properties | Drug discovery, material science |
| Standard N-substituted glycines | Conventional peptoids | Diverse side-chain functionalities | Combinatorial chemistry, screening libraries |
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.commdpi.com The structural framework of this compound provides a versatile starting point for the construction of various heterocyclic systems. The presence of both a carboxylic acid and a protected amine allows for a range of cyclization strategies.
For instance, the glycine backbone can be elaborated and then cyclized to form piperidines, pyrrolidines, and other important heterocyclic cores. beilstein-journals.org The mesityl and methylsulfonyl groups can be retained in the final product to modulate its properties or can be cleaved during the synthetic sequence. The synthesis of chiral imidazolium (B1220033) salts with N-mesityl substitution has been reported, highlighting the utility of the mesityl group in forming stable heterocyclic structures that can serve as N-heterocyclic carbene (NHC) precursors. nih.govx-mol.com
| Heterocyclic System | Synthetic Strategy from Glycine Derivative | Importance |
| Piperidines | Cyclization of elaborated glycine backbone | Common motif in natural products and pharmaceuticals beilstein-journals.org |
| Pyrrolidines | Intramolecular cyclization strategies | Core of many biologically active compounds |
| Imidazolidinones | Reaction of aziridines with isocyanates nih.gov | Versatile building blocks in medicinal chemistry |
| Imidazolium salts | Multi-step synthesis involving the glycine derivative | Precursors to N-heterocyclic carbenes for catalysis nih.govx-mol.com |
The synthesis of natural products often requires the use of specialized building blocks to construct complex and stereochemically rich structures. mdpi.comrsc.orgresearchgate.netresearchgate.net While direct applications of this compound in completed natural product syntheses are not yet widely reported, its potential as a precursor to non-canonical amino acids and chiral fragments makes it a valuable tool for synthetic chemists.
Non-canonical amino acids are components of many natural products and are crucial for their biological activity. nih.govresearchgate.netnih.gov Methodologies for the asymmetric synthesis of α-amino acids often employ glycine derivatives as starting materials. nih.gov The unique substitution of this compound could be leveraged to synthesize novel amino acid structures that can then be incorporated into natural product frameworks.
Exploration as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric catalysis. Chiral auxiliaries and ligands play a central role in achieving high levels of stereocontrol in chemical reactions.
The structure of this compound suggests its potential utility in this area. The mesityl group can provide a sterically hindered environment, which is often beneficial for inducing asymmetry. While the glycine backbone itself is not chiral, it can be attached to a chiral moiety to create a chiral auxiliary. For instance, cysteine-derived oxazolidinones have been developed as effective chiral auxiliaries in a range of asymmetric transformations. digitellinc.com Similarly, this compound could be modified to incorporate a chiral element.
Furthermore, the nitrogen and oxygen atoms in this compound could act as coordinating sites for metal catalysts, making it a potential precursor for chiral ligands. The synthesis of N-mesityl substituted chiral imidazolium salts for NHC-catalyzed reactions demonstrates the successful use of the N-mesityl group in ligand design. nih.govx-mol.com Chiral P,N-ligands incorporating imidazole-based biaryl structures have also been shown to be effective in asymmetric catalysis. semanticscholar.org
Application in C-H Activation and Selective Functionalization Strategies
C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.govnih.goviisermohali.ac.in This approach offers a more atom- and step-economical way to construct complex molecules. Directing groups are often employed to control the regioselectivity of C-H activation reactions.
The functional groups within this compound, namely the carboxylic acid and the sulfonamide, could potentially serve as directing groups in C-H activation processes. For example, visible-light-driven α-C(sp3)–H bond functionalization of glycine derivatives has been developed for the construction of C–C and C–N bonds. mdpi.com The N-mesityl and N-methylsulfonyl groups would influence the reactivity and selectivity of such transformations.
Development of Novel Reagents and Methodologies Based on this compound
The unique combination of steric and electronic properties in this compound makes it an attractive platform for the development of new reagents and synthetic methodologies. For instance, chiral N-phosphonyl imines derived from amino acids have been used as reagents for asymmetric reactions. nih.govresearchgate.net A similar approach could be envisioned for this compound, leading to novel chiral reagents.
Moreover, the principles of using N-substituted glycine derivatives as building blocks for combinatorial libraries can be extended. nih.govbeilstein-journals.org By developing efficient methods to incorporate this compound into automated synthesis platforms, large libraries of novel peptidomimetics and other oligomers could be generated for high-throughput screening in drug discovery and materials science.
Derivatization and Controlled Structural Modifications of N Mesityl N Methylsulfonyl Glycine
Synthesis of Analogues with Varied N-Substituents and their Structure-Reactivity Relationships
The synthesis of analogues of N-Mesityl-N-(methylsulfonyl)glycine with varied N-substituents allows for a systematic investigation of structure-reactivity relationships. By introducing different alkyl, aryl, or functionalized groups at the nitrogen atom, chemists can fine-tune the electronic and steric properties of the molecule. For instance, the replacement of the mesityl group with other aryl moieties can influence the reactivity of the glycine (B1666218) backbone. amazonaws.com
The introduction of N-substituents can be achieved through various synthetic routes. One common approach involves the reaction of the corresponding N-substituted amine with a suitable glycine precursor. The choice of substituent can have a profound impact on the molecule's conformational preferences and its ability to participate in subsequent reactions. For example, the presence of bulky N-substituents can hinder or promote certain reaction pathways due to steric effects. rsc.org
Structure-reactivity studies often involve comparing the kinetic and thermodynamic parameters of reactions for a series of analogues. For example, the rate of a particular transformation can be correlated with the electronic nature of the N-substituent, as quantified by Hammett parameters for substituted aryl groups. nih.gov These studies provide valuable insights into the reaction mechanism and can guide the design of more efficient synthetic methods.
Table 1: Examples of N-Substituent Modifications and their Potential Impact
| N-Substituent | Potential Impact on Reactivity |
| Electron-donating aryl groups | Increased nucleophilicity of the nitrogen atom. |
| Electron-withdrawing aryl groups | Decreased nucleophilicity of the nitrogen atom, potential for altered regioselectivity in aromatic substitution reactions. |
| Bulky alkyl groups | Steric hindrance, influencing reaction rates and stereochemical outcomes. |
| Functionalized alkyl or aryl groups | Introduction of new reactive sites for further derivatization. |
Stereoselective Modifications at the Glycine Alpha-Carbon and Carboxyl Positions
The stereoselective modification of the glycine alpha-carbon and carboxyl positions is crucial for the synthesis of chiral, non-racemic derivatives. This control over stereochemistry is often essential for applications in areas such as asymmetric catalysis and medicinal chemistry.
Alpha-Carbon Modification:
The introduction of substituents at the alpha-carbon of the glycine unit can be achieved through various methods, including the use of chiral auxiliaries or catalysts. organic-chemistry.org For instance, chiral N-sulfinyl imines derived from glyoxylate (B1226380) can undergo stereoselective C-radical addition, providing a pathway to unnatural α-amino acids. rsc.org Another approach involves the alkylation of enolates derived from N-protected glycine esters, where the stereochemical outcome can be controlled by the choice of chiral auxiliary and reaction conditions. bris.ac.uk
Carboxyl Group Modification:
The carboxyl group of this compound can be transformed into a variety of other functional groups, such as esters, amides, and alcohols. core.ac.uk Esterification with chiral alcohols can be used to separate diastereomers, providing access to enantiomerically pure compounds. Amide bond formation with chiral amines is another common strategy for introducing stereochemical diversity. The choice of coupling reagent and reaction conditions is critical for minimizing racemization. google.com
Table 2: Methods for Stereoselective Modifications
| Position | Method | Description |
| Alpha-Carbon | Chiral auxiliary-controlled alkylation | An auxiliary attached to the nitrogen or carboxyl group directs the approach of an electrophile to one face of the enolate. |
| Alpha-Carbon | Asymmetric phase-transfer catalysis | A chiral catalyst facilitates the enantioselective alkylation of a glycine Schiff base. bris.ac.uk |
| Alpha-Carbon | Stereoselective radical addition | Radicals add to chiral imines or other acceptors to create a new stereocenter. rsc.org |
| Carboxyl Group | Diastereoselective esterification | Reaction with a chiral alcohol followed by separation of the resulting diastereomeric esters. |
| Carboxyl Group | Amide coupling with chiral amines | Formation of diastereomeric amides which can be separated chromatographically. |
Chemical Transformations of the Methylsulfonyl Group and their Synthetic Implications
The methylsulfonyl group in this compound is not merely a passive spectator; it can be chemically transformed to introduce further molecular diversity. While the sulfonyl group is generally robust, it can participate in specific reactions under the right conditions.
One potential transformation is the reduction of the sulfonyl group. However, this is a challenging process and often requires harsh reducing agents like lithium aluminum hydride. wikipedia.org A more common approach involves the modification of the methyl group attached to the sulfonyl moiety. For instance, deprotonation of the methyl group followed by reaction with an electrophile could, in principle, lead to functionalized sulfonyl derivatives, though this is not a widely reported transformation for this specific compound.
The synthetic implications of modifying the methylsulfonyl group are significant. For example, converting it to a different functional group could alter the electronic properties of the entire molecule, impacting the reactivity of the aromatic ring or the glycine backbone. The sulfonyl group itself can act as a directing group in certain reactions. acs.org
Research into the reactivity of N-sulfonyl compounds has shown that the N-sulfonyl group can be involved in dearomatizing amination reactions. bris.ac.uk While specific examples involving this compound are not prevalent in the provided search results, the general reactivity patterns of sulfonyl-containing compounds suggest possibilities for novel transformations.
Regioselective Functionalization of the Mesityl Moiety
The mesityl group, with its three methyl substituents, presents a unique challenge and opportunity for regioselective functionalization. The steric hindrance provided by the ortho-methyl groups significantly influences the outcome of electrophilic aromatic substitution (SEAr) reactions. nih.gov
Typically, electrophilic attack on a mesitylene (B46885) ring occurs at the positions meta to the existing methyl groups. However, the directing effect of the N-(methylsulfonyl)glycine substituent must also be considered. The N-sulfonyl group is generally deactivating and meta-directing. Therefore, the interplay between the activating, ortho,para-directing methyl groups and the deactivating, meta-directing N-sulfonylglycine moiety will determine the regioselectivity of any substitution reaction.
Common electrophilic aromatic substitution reactions that could be applied to the mesityl ring include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions. For instance, strong Lewis acids used in Friedel-Crafts reactions could potentially coordinate to the sulfonyl oxygen atoms, altering the reactivity of the system. nih.gov
Table 3: Potential Regioselective Functionalization Reactions of the Mesityl Moiety
| Reaction | Reagents | Potential Product(s) | Considerations |
| Nitration | HNO₃/H₂SO₄ | Mononitrated mesityl ring | Careful control of reaction conditions to prevent over-nitration. |
| Bromination | Br₂/FeBr₃ | Monobrominated mesityl ring | The bulky bromine atom will favor substitution at the least sterically hindered position. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acylated mesityl ring | The Lewis acid catalyst may interact with the sulfonyl group. |
Advanced Spectroscopic and Structural Characterization Techniques Applied to N Mesityl N Methylsulfonyl Glycine
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. researchgate.net For N-Mesityl-N-(methylsulfonyl)glycine, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing the molecule's conformational dynamics.
Detailed research findings from ¹H NMR would reveal distinct signals for the various protons. The aromatic protons of the mesityl ring would appear as a singlet, while the three methyl groups on the ring would present as two separate signals: one for the single para-methyl group and another, more intense signal for the two equivalent ortho-methyl groups. The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) unit and the methyl protons of the sulfonyl group would also yield characteristic singlets.
Due to steric hindrance from the bulky mesityl and methylsulfonyl groups, rotation around the N-C(aryl) and N-S bonds is expected to be restricted. This restricted rotation can often be observed using variable-temperature NMR experiments. unibas.itmdpi.com At low temperatures, the rotation may become slow enough on the NMR timescale to render the two ortho-methyl groups non-equivalent, causing their single resonance to split into two distinct signals. Two-dimensional exchange spectroscopy (EXSY) can be used to measure the rate of this rotation. nih.gov
Two-dimensional NMR experiments are critical for confirming the connectivity.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, although in this molecule, with many singlet signals, its utility would be focused on identifying any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's signal. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ortho-methyl protons to the aromatic carbons of the mesityl ring, and from the glycine -CH₂- protons to the carboxyl carbon and the carbons of the nitrogen substituents.
Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximity of protons, which is invaluable for determining the preferred three-dimensional conformation. ut.ee NOESY experiments could reveal spatial relationships between the mesityl protons and the glycine backbone, shedding light on the molecule's folded state in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 170 - 175 |
| Glycine (-CH₂-) | 4.1 - 4.3 (s) | 50 - 55 |
| Mesityl ortho-CH₃ | 2.2 - 2.4 (s, 6H) | 18 - 21 |
| Mesityl para-CH₃ | 2.3 - 2.5 (s, 3H) | 20 - 22 |
| Mesityl aromatic CH | 6.8 - 7.0 (s, 2H) | 129 - 131 |
| Mesityl quaternary C (ipso, ortho, para) | - | 135 - 142 |
| Methylsulfonyl (-SO₂CH₃) | 2.9 - 3.1 (s, 3H) | 40 - 45 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the molecular structure in the solid state, yielding precise measurements of bond lengths, bond angles, and torsional angles. ccspublishing.org.cn While no crystal structure for this compound is currently in the public domain, the expected findings from such an analysis can be detailed.
An SC-XRD study would determine the precise three-dimensional arrangement of atoms and how the molecules pack together to form a crystal lattice. Key structural features would include the geometry around the central nitrogen atom, the orientation of the mesityl and methylsulfonyl groups relative to each other, and the conformation of the glycine tail. The nitrogen atom is expected to have a pyramidal geometry.
Interestingly, even though glycine itself is achiral, its derivatives can adopt chiral conformations within a crystal lattice due to specific torsional angles, a phenomenon known as conformational chirality. acs.orgnih.gov An X-ray structure would reveal if this compound packs in a chiral space group.
Table 2: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment (Note: This table is hypothetical and illustrates the type of data that would be generated.)
| Parameter | Expected Value/Information |
| Crystal Data | |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Selected Bond Lengths (Å) | |
| S=O | ~1.43 Å |
| S-N | ~1.63 Å |
| N-C(mesityl) | ~1.45 Å |
| C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.31 Å |
| **Selected Bond Angles (°) ** | |
| O=S=O | ~120° |
| C(mesityl)-N-S | ~118° |
| Selected Torsion Angles (°) | |
| C(ortho)-C(ipso)-N-S | Defines the twist of the mesityl group |
| S-N-C(glycine)-C(carboxyl) | Defines the conformation of the backbone |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound (Molecular Formula: C₁₂H₁₇NO₄S), HRMS would confirm its monoisotopic mass of 271.0878 g/mol , distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide deep structural insight. The fragmentation pattern is a unique fingerprint of the molecule, revealing its weakest bonds and most stable fragments. For this compound, fragmentation induced by collision (CID) is expected to proceed through several key pathways. A common fragmentation for aromatic sulfonamides is the cleavage of the Ar-S bond or N-S bond and the elimination of sulfur dioxide (SO₂). nih.govresearchgate.netcolab.ws
A plausible fragmentation pathway in positive-ion mode would involve:
Protonation of the molecule, likely at the nitrogen or a carboxyl oxygen.
Loss of the methylsulfonyl group or neutral loss of SO₂.
Subsequent loss of the carboxyl group as CO₂ and H₂O.
Fragmentation of the remaining mesityl-glycine core.
In negative-ion mode, deprotonation would occur at the carboxylic acid. Fragmentation would likely be initiated by the loss of CO₂ (44 Da), followed by cleavage of the N-S bond.
Table 3: Predicted Fragment Ions for this compound in ESI-MS/MS (Note: Based on predicted fragmentation of a protonated precursor [M+H]⁺ with exact mass 272.0951.)
| Predicted m/z | Proposed Formula | Description of Loss |
| 272.0951 | [C₁₂H₁₈NO₄S]⁺ | Molecular Ion [M+H]⁺ |
| 208.1124 | [C₁₂H₁₆NO₂]⁺ | Loss of SO₂ |
| 193.0890 | [C₁₁H₁₅NO₂]⁺ | Loss of SO₂CH₃ |
| 164.1069 | [C₁₁H₁₄N]⁺ | Loss of SO₂ and COOH |
| 148.1121 | [C₁₀H₁₄N]⁺ | Loss of SO₂CH₃ and COOH |
| 134.0964 | [C₁₀H₁₂]⁺ | Mesityl-CH₂ fragment |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Interactions
For this compound, IR spectroscopy would be particularly sensitive to the polar functional groups. A very strong and broad absorption band would be expected for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ range, indicative of strong hydrogen bonding in the solid state. The C=O (carbonyl) stretch would appear as a very strong, sharp band around 1700-1730 cm⁻¹. The sulfonyl (SO₂) group would give rise to two characteristic strong stretching bands: an asymmetric stretch around 1320-1360 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. uc.pt
Raman spectroscopy would be highly effective for observing the vibrations of the non-polar parts of the molecule. The aromatic C-H stretching of the mesityl ring would be visible above 3000 cm⁻¹, and the characteristic aromatic ring "breathing" modes would produce sharp signals in the 1400-1600 cm⁻¹ region. The C-H bonds of the various methyl groups would also be clearly visible.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: Predicted wavenumber ranges. Intensity can vary based on the physical state of the sample.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | Mesityl Ring | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Very Strong | Medium |
| Aromatic C=C Stretch | Mesityl Ring | 1450 - 1600 | Medium-Strong | Strong |
| Asymmetric SO₂ Stretch | Methylsulfonyl | 1320 - 1360 | Strong | Medium |
| Symmetric SO₂ Stretch | Methylsulfonyl | 1140 - 1180 | Strong | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Weak |
| C-N Stretch | N-C(glycine) | 1180 - 1250 | Medium | Medium |
Circular Dichroism and Optical Rotatory Dispersion for Chiral this compound Derivatives
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules by measuring the differential absorption and rotation of left- and right-circularly polarized light, respectively. rsc.org A molecule must be chiral—i.e., non-superimposable on its mirror image—to exhibit a CD or ORD signal.
This compound, derived from the achiral amino acid glycine, does not possess a stereocenter and is therefore an achiral molecule. As such, it is optically inactive and would not produce a CD or ORD spectrum in an achiral solvent. synchrotron-soleil.fr
However, as specified by the section topic, the chiroptical properties of chiral derivatives of this compound can be considered. Chirality could be introduced into the molecule in several ways, with the most straightforward being the substitution of one of the α-hydrogens of the glycine moiety. For example, replacing an α-hydrogen with a methyl group would yield the chiral analog, N-Mesityl-N-(methylsulfonyl)alanine. This new molecule would exist as a pair of enantiomers (R and S).
For such a chiral derivative, CD and ORD spectroscopy would be powerful tools for stereochemical analysis. ccspublishing.org.cnresearchgate.net The techniques would probe the spatial arrangement of the chromophores—the mesityl ring and the carbonyl group—relative to the new chiral center.
Circular Dichroism (CD): The CD spectrum would display characteristic signals, known as Cotton effects, at the absorption wavelengths of the chromophores. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) at the stereocenter. Theoretical calculations could be used to predict the CD spectrum for each enantiomer, allowing for the assignment of the absolute configuration of the synthesized product by comparing the experimental and calculated spectra.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of the chromophore's absorption, is also characteristic of the molecule's stereochemistry.
The study of these chiral derivatives would provide insight into how the bulky N-substituents influence the conformation around the chiral center and how that, in turn, dictates the chiroptical response. nih.govd-nb.info
Computational and Theoretical Studies on N Mesityl N Methylsulfonyl Glycine
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions.
Molecular Mechanics (MM): MM methods provide a computationally less expensive way to explore the potential energy surface of a molecule. For N-Mesityl-N-(methylsulfonyl)glycine, a systematic search of rotatable bonds (e.g., around the N-C and C-C bonds of the glycine (B1666218) backbone) would identify low-energy conformers. This is particularly important due to the bulky mesityl group, which would likely impose significant steric constraints on the molecule's flexibility.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of conformational flexibility. An MD simulation of this compound in a solvent (like water) would reveal how the molecule behaves in a more realistic environment. Such simulations on glycine-containing peptides have been used to understand their intrinsic conformational dynamics and how they are influenced by their environment. These simulations can reveal stable conformational states and the transitions between them.
Mechanistic Predictions and Energetic Profiling of Reactions Involving the Compound
Computational methods can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. For this compound, this could be applied to predict its behavior in various chemical transformations. For example, in the study of the Maillard reaction involving glycine, DFT calculations were used to evaluate the Gibbs free energy changes for different steps, thereby determining the most favorable reaction pathways. Similarly, the energetic profile for the hydrolysis or synthesis of this compound could be calculated, providing activation energies that determine reaction rates.
Studies on Intermolecular Interactions with Catalytic Species or Reaction Partners
Understanding how this compound interacts with other molecules is key to predicting its role in a larger system, such as a catalyzed reaction. DFT and MD simulations can model these non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-stacking with the mesityl ring). For instance, if this compound were designed as a ligand for a metal catalyst, calculations could predict the binding affinity and geometry of the resulting complex. Studies on glycine derivatives have explored their interactions with DNA and proteins, using a combination of experimental techniques and molecular docking to understand binding modes.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in the interpretation of spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would result in a theoretical IR spectrum. Comparing this to an experimental spectrum would help to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and vibrations associated with the mesityl ring. Such comparisons have been successfully used for glycine and its methylated derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and are invaluable for assigning peaks in experimental NMR spectra. For a complex molecule like this compound, with its distinct chemical environments, predicted NMR data would be a powerful tool for structural confirmation.
Future Directions and Emerging Research Avenues for N Mesityl N Methylsulfonyl Glycine
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of N-Mesityl-N-(methylsulfonyl)glycine into automated synthesis and flow chemistry platforms represents a significant leap forward in the efficient and reproducible production of its derivatives. Automated platforms, which have revolutionized peptide and oligonucleotide synthesis, offer the potential for high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for handling reactive intermediates, is particularly well-suited for the synthesis and modification of this compound.
Table 1: Potential Advantages of Integrating this compound Synthesis into Automated and Flow Platforms
| Feature | Benefit in Automated/Flow Synthesis |
| Precise Reaction Control | Improved selectivity and yield, minimizing byproduct formation. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates in a closed system. |
| High Reproducibility | Consistent product quality from run to run. |
| Rapid Optimization | High-throughput screening of reaction parameters (temperature, pressure, stoichiometry). |
| Scalability | Facile scaling of production from milligram to kilogram quantities. |
Exploration of Photocatalytic or Electrocatalytic Applications
The unique electronic properties of the this compound scaffold, particularly the presence of the electron-rich mesityl group and the electron-withdrawing methylsulfonyl group, make it an intriguing candidate for investigation in photocatalytic and electrocatalytic applications. Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in organic synthesis for its ability to generate reactive intermediates under mild conditions. Similarly, electrocatalysis offers a sustainable approach to chemical transformations by using electricity to mediate redox reactions.
The N-mesityl group, known to influence the reactivity in N-heterocyclic carbene (NHC) catalysis, could play a crucial role in modulating the photophysical or electrochemical properties of metal complexes or organic dyes when this compound is used as a ligand or a component of a catalyst system. For instance, glycine (B1666218) derivatives have been employed to modify graphene oxide for electrocatalytic applications, suggesting that the functional groups within this compound could be leveraged for similar purposes. Future research could explore the synthesis of transition metal complexes bearing this ligand for applications in areas such as CO2 reduction, water splitting, or the functionalization of C-H bonds.
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will undoubtedly focus on creating more sustainable and environmentally benign synthetic protocols. This includes the use of greener solvents, such as water or bio-based solvents, minimizing the use of hazardous reagents, and developing catalytic rather than stoichiometric processes.
Q & A
Q. What synthetic routes are commonly employed for N-Mesityl-N-(methylsulfonyl)glycine, and what are the critical reaction conditions?
The synthesis typically involves sulfonylation of glycine derivatives using mesityl sulfonyl chloride under basic conditions. Key steps include:
- Protection of the amino group : Use of Fmoc (9-fluorenylmethyloxycarbonyl) or tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Sulfonylation : Reaction with mesitylsulfonyl chloride in anhydrous solvents (e.g., DMF or dichloromethane) at 0–25°C, monitored by TLC or HPLC .
- Deprotection : Acidic (e.g., TFA for Boc) or basic conditions (piperidine for Fmoc) to yield the final product. Purity is validated via NMR and HRMS, with yields dependent on steric hindrance from the mesityl group .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on chemical shifts (e.g., methylsulfonyl group δ ~3.3 ppm for ¹H; ~40-45 ppm for ¹³C) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 1 ppm error) .
- Ultra-Performance Liquid Chromatography (UPLC) : Validates purity and resolves isomers, often paired with MS for metabolite identification .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated?
The compound’s solubility is limited in aqueous media due to the hydrophobic mesityl group. Strategies include:
- Solvent optimization : Use of DMSO or DMF for stock solutions, followed by dilution in buffered systems .
- Derivatization : Introduction of polar groups (e.g., carboxylates) to enhance aqueous compatibility .
Advanced Research Questions
Q. How does the mesityl substituent influence the biological activity of this compound compared to chlorinated analogs?
The mesityl group enhances steric bulk and electron-donating effects, potentially altering target binding. For example:
- Antimicrobial activity : Dichlorophenyl analogs (e.g., N-(2,3-dichlorophenyl) derivatives) show higher potency due to increased electrophilicity, whereas mesityl derivatives may favor hydrophobic interactions .
- Enzyme inhibition : Methylsulfonyl groups modulate hydrogen bonding with active sites, as seen in peptidomimetics targeting protein-protein interactions .
Q. How should researchers address contradictions in biological assay data for sulfonylated glycine derivatives?
- Structural validation : Reconfirm purity and stereochemistry via NMR/HRMS to rule out synthetic variability .
- Comparative studies : Test analogs (e.g., phenylsulfonyl vs. methylsulfonyl) under identical conditions to isolate substituent effects .
- Dose-response analysis : Ensure linearity in activity curves to differentiate true efficacy from solubility artifacts .
Q. What methodologies are recommended for designing this compound analogs with improved pharmacokinetic properties?
- Side-chain diversification : Introduce heterocycles (e.g., indole or pyridine) via Suzuki coupling to enhance bioavailability .
- Prodrug strategies : Esterification of the carboxylate group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Computational modeling : Molecular docking studies to predict interactions with targets (e.g., enzymes or receptors) before synthesis .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl group .
- Biological assays : Include solubility controls (e.g., DMSO vehicle) to distinguish compound effects from solvent artifacts .
- Data interpretation : Cross-reference NMR/HRMS data with literature values for analogous compounds to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
